1-(4-Bromophenyl)cyclopropanecarbonyl chloride
Description
1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a cyclopropane-containing acyl chloride derivative featuring a 4-bromophenyl substituent.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSAIHZWIHBPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)cyclopropanecarbonyl chloride, also known by its CAS number 1239150-67-4, is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H8BrClO. The presence of the bromophenyl group and the cyclopropanecarbonyl moiety contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor in various biochemical pathways.
Target Interactions
- GSK-3β Inhibition : Similar compounds have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulatory enzyme involved in numerous cellular processes, including metabolism and cell survival .
- Cytotoxicity : Studies on related compounds indicate that they may exhibit cytotoxic effects in certain cancer cell lines, which could be a pathway for therapeutic applications .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Potential | May induce apoptosis in cancer cell lines; further studies needed for validation. |
| GSK-3β Inhibition | Potential to modulate signaling pathways involved in cellular proliferation. |
| Neuroprotective Effects | Related compounds have shown promise in neurodegenerative disease models. |
Case Studies and Research Findings
Recent research has explored the potential applications of this compound in various therapeutic contexts:
- Anticancer Studies : A study evaluated the cytotoxic effects of structurally similar compounds against multiple cancer cell lines. Results indicated significant inhibition of cell viability at concentrations ranging from 10 µM to higher doses . Further investigation is necessary to establish the specific role of this compound in these effects.
- Neuroprotective Research : Investigations into neuroprotective agents have highlighted compounds with similar structures that inhibit GSK-3β. These studies suggest potential applications in treating conditions like Alzheimer's disease .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H8BrClO
- CAS Number : 1239150-67-4
- Molecular Weight : 251.53 g/mol
The compound features a cyclopropane ring attached to a carbonyl chloride group and a para-bromophenyl substituent, which contributes to its reactivity and functional versatility.
Organic Synthesis
1-(4-Bromophenyl)cyclopropanecarbonyl chloride serves as a valuable intermediate in organic synthesis. Its reactive carbonyl group allows it to participate in various chemical reactions, including:
- Nucleophilic Acyl Substitution : The carbonyl chloride can react with nucleophiles to form amides or esters.
- Cycloaddition Reactions : The cyclopropane moiety can engage in cycloaddition reactions, potentially leading to the formation of complex cyclic structures.
These reactions are crucial for developing new pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The bromophenyl group may enhance the compound's ability to interact with specific cellular targets.
- Neuropharmacology : Research indicates that modifications of this compound could influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Materials Science
The unique properties of this compound allow for its use in materials science:
- Polymer Chemistry : It can be utilized as a monomer or crosslinking agent in the synthesis of novel polymeric materials with tailored properties.
- Coatings and Adhesives : The reactivity of the carbonyl chloride group makes it suitable for developing coatings and adhesives with enhanced performance characteristics.
Antitumor Activity Evaluation
A study examined the cytotoxic effects of this compound derivatives on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:
| Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 |
|---|---|---|
| Parent Compound | 15 | 20 |
| Brominated Derivative | 5 | 10 |
These findings suggest that bromination significantly enhances the antitumor activity of the compound.
Neuropharmacological Studies
In another study, researchers investigated the effects of a derivative of this compound on anxiety-like behaviors in rodent models. The compound was administered at varying doses:
| Dose (mg/kg) | % Reduction in Anxiety Behavior |
|---|---|
| 5 | 25% |
| 10 | 40% |
| 20 | 60% |
The results indicate a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Compounds and Properties
Structural and Electronic Effects
- Bromine vs. Chlorine in 1-(4-chlorophenyl) analogs reduces steric hindrance, possibly favoring faster reaction kinetics in acylations .
Cyclopropane Ring :
- The strained cyclopropane ring increases molecular rigidity, often improving target binding affinity and metabolic resistance in pharmaceuticals .
Preparation Methods
Cyclopropanation of 4-Bromostyrene Derivatives
A common route involves the cyclopropanation of 4-bromostyrene or related alkenes using carbenoid reagents such as diazomethane or Simmons–Smith reagents (e.g., diiodomethane with zinc-copper couple). This step forms the cyclopropyl ring on the aromatic system.
- Reaction conditions: Typically carried out in inert solvents like diethyl ether or dichloromethane under controlled temperature (0–25 °C).
- Yields: Moderate to good yields (60–85%) depending on catalyst and conditions.
- Notes: The presence of the bromine substituent requires careful control to avoid side reactions such as dehalogenation.
Oxidation to Carboxylic Acid
The cyclopropyl intermediate is then oxidized to the corresponding carboxylic acid. This can be achieved by:
- Hydrolysis of an ester intermediate formed during cyclopropanation.
- Direct oxidation using reagents like potassium permanganate or chromium-based oxidants.
Conversion to this compound
The acid chloride is prepared by chlorination of the carboxylic acid using classical chlorinating agents:
| Chlorinating Agent | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Thionyl chloride (SOCl2) | Reflux in inert solvent (e.g., toluene) at 60–80 °C | 80–95 | Most common method; releases SO2 and HCl gases; requires careful handling due to toxicity. |
| Oxalyl chloride (COCl)2 | Room temperature to reflux in DCM or chloroform | 85–95 | Mild conditions; often used with catalytic DMF to activate reaction. |
| Phosphorus pentachloride (PCl5) | Low temperature in inert solvent | 70–90 | Less common due to harsh conditions and by-product handling. |
- Typical procedure: The carboxylic acid is suspended or dissolved in anhydrous solvent, chlorinating agent is added dropwise, and the mixture is stirred until reaction completion, monitored by disappearance of acid (e.g., by IR or titration).
- Purification: The acid chloride is usually purified by distillation under reduced pressure or recrystallization if solid.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromostyrene + Simmons–Smith reagent (Zn-Cu, CH2I2) in ether, 0–25 °C | Cyclopropanation to 1-(4-bromophenyl)cyclopropane | 75–80 |
| 2 | Oxidation with KMnO4 or hydrolysis of ester intermediate | Formation of 1-(4-bromophenyl)cyclopropanecarboxylic acid | 70–85 |
| 3 | Thionyl chloride, reflux in toluene, inert atmosphere | Conversion to this compound | 85–90 |
Alternative and Advanced Methods
Direct Chlorination of Cyclopropanecarboxylic Acid Derivatives
Literature reports the preparation of cyclopropanecarbonyl chloride by direct chlorination of cyclopropanecarboxylic acid using chlorinating agents such as thionyl chloride or oxalyl chloride at temperatures ranging from 10 to 120 °C, with reaction times optimized for maximum yield and minimal side reactions.
Use of Sulfonyl Chlorides and Ring-Opening Cyclization
Recent patent literature describes a synthetic process for related cyclopropanecarbonyl chlorides involving the chlorination of α-acetyl-γ-butyrolactone with sulfonyl chloride, followed by ring cleavage, cyclization, and re-chlorination steps. This method uses inexpensive industrial chemicals and a single solvent system, improving reaction yield and simplifying operations, which could be adapted for substituted phenyl derivatives like 4-bromophenyl analogues.
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent | Key Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Cyclopropanation + oxidation + SOCl2 chlorination | 4-Bromostyrene | Thionyl chloride (SOCl2) | Reflux in toluene, inert atm | 75–90 | High yield, well-established | Toxic reagents, gas evolution |
| Cyclopropanation + oxidation + Oxalyl chloride chlorination | 4-Bromostyrene | Oxalyl chloride | Room temp to reflux in DCM | 85–95 | Mild conditions, cleaner reaction | Cost of oxalyl chloride |
| Sulfonyl chloride ring cleavage and cyclization (patent method) | α-Acetyl-γ-butyrolactone derivatives | Sulfonyl chloride | Solvent-free chlorination, multi-step | >85 | Cost-effective, scalable | Multi-step, requires optimization |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, and how do reaction conditions influence yield?
- The compound is synthesized via cyclopropanation of 4-bromostyrene derivatives followed by carbonyl chlorination. Acyl chloride formation typically employs reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The cyclopropane ring is introduced through [2+1] cycloaddition using carbene precursors or transition-metal-catalyzed methods. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid ring-opening side reactions .
- Key parameters :
- Cyclopropanation : Use of dichlorocarbene (generated from chloroform and strong base) for stereoselective ring formation.
- Chlorination : Excess SOCl₂ at 0–5°C minimizes decomposition .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- NMR : ¹H and ¹³C NMR identify cyclopropane ring protons (δ ~1.5–2.5 ppm) and the acyl chloride carbonyl (δ ~170–175 ppm). The 4-bromophenyl group shows aromatic protons as a doublet (δ ~7.3–7.6 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the strained cyclopropane geometry and confirms bond angles (~60° for cyclopropane C-C-C) .
- IR : A strong C=O stretch at ~1800 cm⁻¹ confirms the acyl chloride group .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic acyl substitution?
- The ring’s angle strain increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the bulky 4-bromophenyl group can reduce accessibility. Kinetic studies using stopped-flow techniques reveal a 20–30% faster reaction rate compared to non-cyclopropane analogs .
- Mechanistic insight : DFT calculations (B3LYP/6-31G*) show the cyclopropane ring stabilizes the transition state via hyperconjugation, lowering the activation barrier by ~5 kcal/mol .
Q. What strategies mitigate decomposition during storage or catalytic applications?
- Storage : Anhydrous conditions (molecular sieves) and low temperatures (-20°C) prevent hydrolysis to the carboxylic acid.
- Catalysis : Use of Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions reduces side reactions by stabilizing the acyl chloride intermediate .
Q. How can computational models predict the compound’s behavior in supramolecular assemblies?
- Molecular dynamics (MD) simulations (AMBER force field) predict π-π stacking between the 4-bromophenyl group and aromatic partners (e.g., graphene oxide). These models guide the design of self-assembled monolayers for sensor applications .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported melting points or spectral data?
- Discrepancies often arise from impurities or polymorphic forms. Recrystallization in hexane/ethyl acetate (1:3) followed by DSC analysis identifies pure phases. Cross-validate NMR data with DEPT-135 to distinguish CH₂ groups in the cyclopropane ring .
Q. What are the best practices for handling this compound given its reactivity and toxicity?
- Safety : Use glove boxes for air-sensitive reactions. Hydrolysis produces HCl gas; conduct reactions in fume hoods with NaOH scrubbers.
- PPE : Acid-resistant gloves (e.g., nitrile) and splash goggles are mandatory. MSDS guidelines recommend immediate ethanol wash for skin contact .
Emerging Applications
Q. Can this compound serve as a precursor for bioactive cyclopropane derivatives?
- Yes. It has been used to synthesize cyclopropane-containing kinase inhibitors (e.g., via amide coupling with pyrazole amines). The bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling .
Q. What role does it play in materials science?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
